molecular formula C8H17NO B13296238 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B13296238
M. Wt: 143.23 g/mol
InChI Key: FMPYHSMBBMEIRF-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol is a branched amino alcohol featuring a cyclopropylamine substituent and two methyl groups on the propane backbone. Its hydrochloride salt (CAS 7761-76-4) has a molecular weight of 212.27 g/mol and is listed in Enamine Ltd’s building block catalog as a synthetic intermediate . However, detailed physicochemical and toxicological data for the free base remain sparse in the provided evidence.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(cyclopropylamino)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2,6-10)5-9-7-3-4-7/h7,9-10H,3-6H2,1-2H3

InChI Key

FMPYHSMBBMEIRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclopropylamine with 2,2-dimethylpropan-1-ol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethylpropan-1-ol

  • Structure: Replaces the cyclopropylamino group with a diethylamino moiety.
  • Molecular Formula: C₉H₂₁NO; Molecular Weight: 159.27 g/mol .
  • Physical Properties : Clear liquid with a boiling point of 226.6°C, density of 0.875 g/cm³, and flash point of 73.9°C .
  • Hazards : Classified for eye irritation (H319) and acute oral toxicity (H302) .
  • Handling : Requires avoidance of strong oxidizers and use of NIOSH/MSHA-approved respirators .

Comparison :

  • The diethylamino analog’s liquid state contrasts with the hydrochloride salt form of the cyclopropylamino derivative, which is likely solid.
  • Higher flash point (73.9°C vs. unreported for cyclopropylamino) suggests safer handling under ambient conditions .

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol

  • Structure : Features a bulky 5-bromoindole substituent.
  • Molecular Formula: C₁₄H₁₇BrNO; Molecular Weight: 295.20 g/mol .
  • Applications : Intermediate in synthesizing RAS inhibitors (e.g., Elironrasib), highlighting its role in drug discovery .

Comparison :

  • The indole group increases lipophilicity and molecular weight, likely reducing water solubility compared to the cyclopropylamino compound.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: Contains a methylamino group and thiophene ring.
  • Molecular Formula: C₈H₁₃NOS; Molecular Weight: 171.26 g/mol .

Comparison :

  • The thiophene moiety introduces sulfur-based electronic effects, which may alter binding affinity in biological targets compared to cyclopropylamino derivatives .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Flash Point (°C) Key Hazards
3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol (hydrochloride) C₉H₁₈ClNO* 212.27 Solid N/A N/A Not reported
3-(Diethylamino)-2,2-dimethylpropan-1-ol C₉H₂₁NO 159.27 Liquid 226.6 73.9 H319, H302
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol C₁₄H₁₇BrNO 295.20 Solid N/A N/A Not reported
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Liquid N/A N/A Not reported

*Assumed formula for hydrochloride salt.

Research Findings and Implications

  • Reactivity: The cyclopropylamino group’s strain may enhance ring-opening reactions, a trait absent in diethylamino or methylamino analogs.
  • Toxicity: While the diethylamino compound has documented oral toxicity, the cyclopropylamino derivative’s safety profile remains uncharacterized, necessitating further study.
  • Applications: Cyclopropylamino derivatives are underutilized in fragrance or agrochemical contexts compared to indole-containing analogs, which are prominent in drug discovery .

Biological Activity

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H19_{19}N
  • CAS Number : 2225154-29-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropylamine moiety may enhance binding affinity and specificity towards certain molecular targets, which can lead to diverse pharmacological effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against RKO (colorectal cancer) and MCF-7 (breast cancer) cell lines, showing significant inhibition of cell growth.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity in vitro, indicating its ability to inhibit the growth of specific bacterial strains.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

StudyCell LineIC50_{50} (µM)Notes
Study 1RKO60.70Significant inhibition observed
Study 2MCF-778.72Moderate cytotoxicity noted
Study 3Antimicrobial AssayN/AEffective against multiple bacterial strains

In Vitro Evaluation

A study conducted on the cytotoxicity of this compound revealed that it inhibited cell proliferation in a dose-dependent manner across various cancer cell lines. The IC50_{50} values ranged from approximately 49.79 µM to 113.70 µM for different derivatives tested against RKO and MCF-7 cells .

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